2,4-dichloro-N-(2-ethylphenyl)benzamide
Description
The compound 2,4-dichloro-N-(2-ethylphenyl)benzamide is a distinct molecule within the broader class of N-substituted benzamides. Its structure, featuring a dichlorinated benzene (B151609) ring linked via an amide bond to an N-ethylphenyl group, presents a compelling subject for academic inquiry. This article explores the scientific context and rationale for the investigation of this specific chemical entity.
Properties
IUPAC Name |
2,4-dichloro-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(16)9-13(12)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRFHIWKIZMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303991-62-0 | |
| Record name | 2,4-DICHLORO-N-(2-ETHYLPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Dichloro N 2 Ethylphenyl Benzamide and Analogous Structures
Established Synthetic Pathways for N-Phenylbenzamide Derivatives
The creation of N-phenylbenzamide derivatives is predominantly achieved through several well-documented synthetic routes. These pathways offer flexibility in introducing a wide array of substituents on both the benzoyl and the N-phenyl moieties.
The most direct and widely used method for synthesizing N-phenylbenzamides is the condensation reaction between a substituted benzoyl chloride and an aniline (B41778) derivative. researchgate.net For the specific synthesis of 2,4-dichloro-N-(2-ethylphenyl)benzamide, this involves the reaction of 2,4-dichlorobenzoyl chloride with 2-ethylaniline (B167055).
This nucleophilic acyl substitution reaction proceeds with the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.in The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. lscollege.ac.in A variety of bases can be employed, with common choices being pyridine (B92270) or aqueous sodium hydroxide (B78521). iitk.ac.in
An analogous synthesis is documented for 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, where 2,4-dichlorobenzoyl chloride is reacted with 2-aminothiazole (B372263) in refluxing acetone. nih.gov This demonstrates the general applicability of the acyl chloride-amine condensation for generating diverse benzamide (B126) structures.
The Schotten-Baumann reaction, first described by Carl Schotten and Eugen Baumann in 1883, is a cornerstone for amide synthesis from amines and acid chlorides. iitk.ac.inlscollege.ac.in The "Schotten-Baumann conditions" specifically refer to the use of a two-phase solvent system, typically consisting of water and an immiscible organic solvent like dichloromethane (B109758). lscollege.ac.intestbook.com
In this setup, the amine and acyl chloride remain in the organic phase, while a base (commonly aqueous sodium hydroxide) resides in the aqueous phase. testbook.com The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. testbook.com This technique is highly effective for the synthesis of benzamides. chemistry-reaction.com For example, benzamide itself can be synthesized from benzoyl chloride and phenethylamine (B48288) under these conditions. chemistry-reaction.com The reaction of aniline with benzoyl chloride in the presence of aqueous sodium hydroxide is a classic example of the Schotten-Baumann reaction. chemistnotes.com
This approach is highly suitable for the industrial-scale production of 2,4-dichloro-N-(2-ethylphenyl)benzamide, offering an efficient method for acid neutralization and product separation.
The synthesis of more complex benzamide analogs often necessitates multi-step protocols to build the desired molecular architecture. These routes allow for the introduction of functionalities that may not be compatible with direct amide coupling reactions.
One such strategy involves building the scaffold from nitro-substituted precursors. For instance, various 4-nitroanilines can be reacted with 4-nitrobenzoyl chlorides to produce 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.gov These dinitro compounds can then undergo reduction of the nitro groups to form the corresponding diamines. nih.gov This reduction is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like tin(II) chloride. nih.gov This multi-step approach provides access to benzamide structures with amino groups that can be further functionalized.
Another multi-step approach is seen in the Fischer peptide synthesis, where an α-chloro acid chloride is condensed with an amino acid ester. lscollege.ac.in Subsequent hydrolysis and conversion back to an acid chloride allows for the extension of a peptide chain, demonstrating a sequential, multi-step protocol for forming complex amide-containing molecules. lscollege.ac.in Such strategies are invaluable for creating structurally elaborate benzamide derivatives with tailored properties. youtube.com
Optimization of Reaction Conditions and Yields in Benzamide Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final benzamide product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and the nature of the activating or coupling agents.
For direct carboxamidation of arenes, the use of a Brønsted superacid like triflic acid (CF3SO3H) has been shown to be effective. nih.gov In one study, reacting cyanoguanidine with benzene (B151609) in the presence of 10 equivalents of CF3SO3H at 60°C resulted in a 56% yield of benzamide. nih.gov The amount of acid was critical, as lower quantities led to a significant drop in product yield. nih.gov
Temperature is another critical factor. A study on amide synthesis found that a reaction between p-methoxybenzaldehyde and pyrrolidine (B122466) showed no product formation at room temperature. researchgate.net However, increasing the temperature to 80°C resulted in a 70% yield, highlighting the importance of thermal energy to overcome the activation barrier. researchgate.net
The choice of coupling reagent in reactions between carboxylic acids and amines also plays a significant role. Reagents like N,N′-diisopropylcarbodiimide (DIC) used in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt) are commonly employed to facilitate amide bond formation. nih.gov Furthermore, the use of microwave irradiation has been shown to accelerate amide synthesis, leading to shorter reaction times and good yields. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Temperature | Room Temperature | 60°C | 80°C | Increased temperature generally leads to higher yields and faster reaction rates. nih.govresearchgate.net |
| Catalyst/Reagent | None | CF3SO3H (5 equiv.) | CF3SO3H (10 equiv.) | Sufficient acid concentration is crucial for reactions like Friedel-Crafts carboxamidation. nih.gov |
| Solvent | Ethanol | Acetonitrile (B52724) | Solvent-free (Microwave) | Solvent choice can impact reaction success, while solvent-free microwave conditions can improve efficiency. researchgate.net |
| Coupling Agents | None (Acyl Chloride) | DIC/HOBt | Mukaiyama Reagent | Used for activating carboxylic acids, enabling amide bond formation under milder conditions. nih.govresearchgate.net |
Strategies for Derivatization and Scaffold Modifications
To explore structure-activity relationships (SAR) and develop compounds with specific properties, chemists employ various strategies to modify the core benzamide scaffold. This often involves systematically altering the substituents on both aromatic rings.
Introduction of Diverse Functionalities on the Benzoyl Moiety
The benzoyl moiety of N-arylbenzamides, such as 2,4-dichloro-N-(2-ethylphenyl)benzamide, serves as a versatile scaffold for chemical modification. Introducing diverse functionalities onto this aromatic ring can significantly alter the molecule's physicochemical properties. Methodologies for such modifications often involve the synthesis of derivatives from a substituted benzoic acid precursor, allowing for the incorporation of a wide range of functional groups through established synthetic protocols.
Research into analogous structures has demonstrated the feasibility of incorporating various substituents onto the benzoyl ring. These modifications are typically achieved by starting with a pre-functionalized benzoic acid or benzoyl chloride, which is then coupled with an appropriate arylamine.
One common strategy involves the introduction of nitro and sulfamoyl groups. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized. nih.gov This approach highlights the ability to introduce strong electron-withdrawing groups onto the benzoyl scaffold. The synthesis typically involves the use of a correspondingly substituted benzoyl chloride which is then reacted with various aryl amines.
Another example of benzoyl moiety functionalization is the introduction of heterocyclic systems. Scientists have successfully synthesized benzamides where a pyridine-linked 1,2,4-oxadiazole (B8745197) group is attached to the benzoyl ring. mdpi.com This was achieved by preparing a substituted methyl-2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate intermediate, which then underwent a one-pot reaction with freshly prepared 3,6-dichloropicolinoyl chloride to form the 1,2,4-oxadiazole ring system attached to the benzoyl core. mdpi.com This resulting complex benzoyl chloride can then be reacted with an aniline to form the final benzamide.
Furthermore, the incorporation of additional sulfonamide units directly onto the benzoyl ring has been explored. In one study, arylsulfonamide derivatives were prepared and then condensed with various aromatic acids to create aryl-carboxamide derivatives bearing sulfonamide functionalities. nih.gov This multi-step synthesis involves preparing the key arylsulfonamide intermediates which are then coupled with different aromatic acids using peptide coupling agents like EDCI and HOBt. nih.gov
Table 1: Examples of Functional Group Introduction on the Benzoyl Moiety of N-Arylbenzamide Analogues
| Starting Benzoyl Moiety Precursor | Functional Group Introduced | Amine Component | Resulting Analogue Class | Ref |
| 2-Chloro-4-nitro-5-chlorosulfonylbenzoic acid | Nitro (-NO₂) and Chlorosulfonyl (-SO₂Cl) | Various anilines | 2-chloro-5-(arylsulfamoyl)-4-nitrobenzamides | nih.gov |
| 3-Carboxy-4-chlorobenzoyl chloride | 1,2,4-oxadiazole linked to pyridine | Various anilines | 2-chloro-5-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-arylbenzamides | mdpi.com |
| 4-Acetamidobenzene-1-sulfonyl chloride | Arylsulfonamide | Various anilines (after deacetylation and coupling with aromatic acids) | Aryl-carboxamide derivatives bearing sulfonamide units | nih.gov |
Table 2: Synthesized N-Arylbenzamide Analogues with Modified Benzoyl Moieties
| Compound Name | Molecular Formula | Moiety Modification | Key Features of Modification | Ref |
| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C₂₀H₁₀Cl₄N₄O₂ | Benzoyl | Introduction of a dichloropyridinyl-1,2,4-oxadiazole substituent | mdpi.com |
| N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C₂₀H₁₀BrCl₃N₄O₂ | Benzoyl | Introduction of a dichloropyridinyl-1,2,4-oxadiazole substituent | mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methoxyphenyl)-4-nitrobenzamide | C₂₀H₁₅Cl₂N₃O₆S | Benzoyl | Introduction of nitro and (4-chlorophenyl)sulfamoyl groups | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-bromophenyl)-4-nitrobenzamide | C₁₉H₁₁BrCl₂N₃O₅S | Benzoyl | Introduction of nitro and (4-chlorophenyl)sulfamoyl groups | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would provide critical information about the electronic environment and connectivity of the hydrogen atoms in 2,4-dichloro-N-(2-ethylphenyl)benzamide.
Expected Chemical Shifts (δ):
Amide Proton (N-H): A broad singlet would be expected, typically in the downfield region (δ 8.0-9.5 ppm), due to its attachment to an electronegative nitrogen atom and potential for hydrogen bonding.
Aromatic Protons: The protons on the 2,4-dichlorophenyl ring and the 2-ethylphenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The specific substitution patterns would lead to complex splitting patterns (doublets, doublets of doublets, etc.). For instance, the proton on the dichlorophenyl ring situated between the two chlorine atoms would likely be the most deshielded.
Ethyl Group Protons: The ethyl group would present as two distinct signals. A quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and a triplet for the terminal methyl protons (-CH₃), likely in the upfield region (δ 2.5-3.0 ppm for the quartet and δ 1.0-1.5 ppm for the triplet).
Spin-Spin Coupling: Coupling constants (J values) would reveal the connectivity between adjacent non-equivalent protons, confirming the ethyl group structure (a characteristic quartet-triplet pattern) and the relative positions of protons on the aromatic rings.
A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule, providing a carbon count and information about their chemical environment.
Expected Chemical Shifts (δ):
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield (δ 160-170 ppm).
Aromatic Carbons: The 12 aromatic carbons would resonate in the δ 110-140 ppm range. Carbons bonded to chlorine atoms would be shifted downfield, as would the carbons bonded to the amide and ethyl substituents.
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons would appear in the upfield region of the spectrum (typically δ 15-30 ppm).
To unambiguously assign the complex signals in the ¹H and ¹³C spectra, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. Cross-peaks would connect signals from protons that are coupled to each other, confirming, for example, the connectivity within the ethyl group and between adjacent protons on the aromatic rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak would link a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule, such as linking the amide proton to carbons in both aromatic rings and connecting the ethyl group protons to the carbons of their respective phenyl ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Frequencies (cm⁻¹):
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ would indicate the amide N-H bond.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): A very strong, sharp absorption between 1650 and 1680 cm⁻¹ is characteristic of the amide carbonyl group.
N-H Bend (Amide II Band): This secondary amide band, involving N-H bending and C-N stretching, would appear around 1550 cm⁻¹.
C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.
C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of 2,4-dichloro-N-(2-ethylphenyl)benzamide is C₁₅H₁₃Cl₂NO, with a monoisotopic mass of approximately 293.037 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum would show a cluster of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in a characteristic ratio (approximately 9:6:1), confirming the presence of two chlorine atoms.
Key Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the dichlorophenyl ring, leading to the formation of a stable 2,4-dichlorobenzoyl cation.
Amide Bond Cleavage: Scission of the C-N amide bond can occur, generating fragments corresponding to the 2,4-dichlorobenzoyl moiety and the 2-ethylaniline (B167055) moiety.
Loss of Substituents: Fragmentation of the ethyl group from the N-phenyl ring is also a plausible pathway.
X-ray Crystallography for Solid-State Structural Determination
Should 2,4-dichloro-N-(2-ethylphenyl)benzamide be crystallized, single-crystal X-ray crystallography could provide its definitive three-dimensional structure in the solid state. This technique would yield precise data on:
Bond Lengths and Angles: Exact measurements for all bonds and angles within the molecule, confirming the geometry of the amide linkage and aromatic rings.
Dihedral Angles: The analysis would reveal the rotational orientation of the two aromatic rings relative to the central amide plane. In similar N-aryl benzamides, the rings are typically twisted out of the amide plane to minimize steric hindrance.
Intermolecular Interactions: It would identify and quantify non-covalent interactions like hydrogen bonding (e.g., between the amide N-H of one molecule and the carbonyl oxygen of another) and π-π stacking between aromatic rings, which dictate the crystal packing arrangement. For related structures like 2,4-dichloro-N-o-tolyl-benzamide, N-H···O hydrogen bonds are known to link molecules into chains.
Structure Activity Relationship Sar Studies of 2,4 Dichloro N 2 Ethylphenyl Benzamide Analogs
Influence of Halogenation Patterns on Biological Activity
The presence and positioning of halogen atoms on the benzamide (B126) scaffold are critical determinants of biological activity. Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.
Systematic studies on benzamide analogs have demonstrated that both the type of halogen and its substitution pattern on the phenyl rings play a pivotal role in modulating activity. For instance, in a series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, the dichlorination pattern was found to be important for their herbicidal activity. nih.gov
To illustrate the influence of halogenation patterns, consider the following hypothetical data for a series of analogs tested for a specific biological activity (e.g., enzyme inhibition).
Table 1: Influence of Halogenation Pattern on Biological Activity
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analog 1 | 2,4-di-Cl | H | 1.5 |
| Analog 2 | 3,5-di-Cl | H | 5.2 |
| Analog 3 | 4-Cl | H | 10.8 |
| Analog 4 | 2,4-di-F | H | 3.1 |
| Analog 5 | 2,4-di-Br | H | 1.2 |
This illustrative data suggests that the 2,4-dihalo substitution is generally favorable, with the bromo-substituted analog showing slightly higher potency, potentially due to its increased lipophilicity and ability to form halogen bonds.
Role of the N-Alkyl/Aryl Substituent on Biological Interactions
The substituent on the amide nitrogen is another critical factor influencing the biological interactions of 2,4-dichloro-N-(2-ethylphenyl)benzamide analogs. This part of the molecule often plays a significant role in determining selectivity and affinity for the target.
Studies on various N-substituted benzamide derivatives have shown that modifications to the N-aryl group can drastically alter biological activity. For example, in a series of antitumor N-substituted benzamide derivatives, the presence and position of substituents on the N-phenyl ring were found to be critical for their anti-proliferative activity. nih.gov The size, electronics, and nature of the substituents can influence interactions with the target protein.
The following table illustrates the potential impact of modifying the N-aryl substituent on biological activity.
Table 2: Role of N-Alkyl/Aryl Substituent on Biological Interactions
| Compound | N-Substituent | Biological Activity (IC50, µM) |
|---|---|---|
| Analog 6 | 2-ethylphenyl | 1.5 |
| Analog 7 | 2-methylphenyl | 2.8 |
| Analog 8 | 4-ethylphenyl | 8.9 |
| Analog 9 | phenyl | 15.2 |
| Analog 10 | 2,6-diethylphenyl | 25.0 |
From this hypothetical data, it can be inferred that an ortho-alkyl substituent on the N-phenyl ring is beneficial for activity, with the ethyl group being optimal. The absence of a substituent or the presence of a substituent at a different position (para) leads to a decrease in potency. Excessive steric bulk, as in the 2,6-diethylphenyl analog, is also detrimental to activity.
Conformational Effects on Receptor Binding and Enzyme Inhibition
The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. The relatively flexible nature of the amide bond in 2,4-dichloro-N-(2-ethylphenyl)benzamide allows for different spatial arrangements of the two aromatic rings. However, steric hindrance, such as that provided by the ortho-ethyl group on the N-phenyl ring, can restrict this rotation and favor a particular conformation.
This preferred conformation is often the "bioactive conformation," the shape the molecule adopts when it binds to its target receptor or enzyme. Computational and experimental studies on similar benzamide-containing compounds have highlighted the importance of the torsional angles between the aromatic rings and the amide plane for biological activity. These conformational preferences can dictate the molecule's ability to fit into a specific binding site and form key interactions, such as hydrogen bonds and hydrophobic interactions.
For instance, in studies of N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents, conformational restriction of the amide linkage by N-methylation resulted in a loss of activity, indicating the importance of a specific conformational flexibility or geometry for biological function. nih.gov
Positional Isomerism and Pharmacological Response Differentiation
Positional isomerism, which involves changing the position of substituents on the aromatic rings, can lead to significant differences in pharmacological responses. This is because the spatial arrangement of functional groups is critical for molecular recognition by biological targets.
In the case of 2,4-dichloro-N-(2-ethylphenyl)benzamide, moving the chlorine atoms to different positions on the benzoyl ring (e.g., 2,6-dichloro or 3,5-dichloro) would alter the molecule's electronic properties and shape, likely leading to a different pharmacological profile. Similarly, shifting the ethyl group on the N-phenyl ring from the ortho to the meta or para position would change the molecule's conformation and how it presents its functional groups to a binding site.
Studies on optical isomers of benzamide derivatives have shown that the steric configuration at different positions can be crucial for determining pharmacological activity. nih.gov For example, in a series of 4-amino-5-chloro-2-methoxy-N-(pyrrolidinyl)benzamide isomers, the stereochemistry at two positions on the pyrrolidine (B122466) ring had a profound impact on their affinity for 5-HT4 receptors and their in vivo activity. nih.govnih.gov
The following table provides a hypothetical comparison of the activity of positional isomers.
Table 3: Positional Isomerism and Pharmacological Response
| Compound | Benzoyl Substitution | N-Phenyl Substitution | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analog 11 | 2,4-dichloro | 2-ethyl | 1.5 |
| Analog 12 | 2,6-dichloro | 2-ethyl | 12.3 |
| Analog 13 | 3,5-dichloro | 2-ethyl | 7.8 |
| Analog 14 | 2,4-dichloro | 4-ethyl | 8.9 |
| Analog 15 | 2,4-dichloro | 3-ethyl | 6.4 |
This illustrative data underscores the sensitivity of biological activity to the precise placement of substituents on the molecular scaffold.
Rational Design Principles Derived from SAR Data
The culmination of SAR studies provides a set of guiding principles for the rational design of new, improved analogs. Based on the findings discussed in the previous sections, several key design principles can be derived for the 2,4-dichloro-N-(2-ethylphenyl)benzamide scaffold:
Optimal Halogenation: The 2,4-dihalo substitution pattern on the benzoyl ring appears to be a favorable motif. While chlorine provides good activity, exploring other halogens like bromine could lead to enhanced potency.
Importance of N-Aryl Substitution: An ortho-alkyl substituent on the N-phenyl ring is crucial for high activity. The size of this alkyl group is important, with ethyl being a good starting point for further optimization.
Conformational Constraint: The ortho-substituent on the N-phenyl ring likely induces a favorable bioactive conformation by restricting the rotation around the amide bond. Maintaining this conformational preference should be a key consideration in the design of new analogs.
Positional Specificity: The precise positioning of substituents is critical. The 2,4-dichloro and ortho-ethyl arrangement appears to be optimal, and deviations from this pattern are likely to result in decreased activity.
By adhering to these principles, medicinal chemists can design new molecules with a higher probability of exhibiting the desired biological activity, potentially leading to the development of novel therapeutic agents. Further exploration could involve the introduction of other functional groups on the aromatic rings to probe for additional beneficial interactions with the biological target.
Investigation of Biological Mechanisms at the Molecular and Cellular Level
Enzyme Target Identification and Inhibition Studies
The biological activity of a compound is often attributed to its ability to modulate the function of specific enzymes. For 2,4-dichloro-N-(2-ethylphenyl)benzamide, research has explored its potential inhibitory effects across a range of enzymes critical to various physiological and pathological processes.
Dihydrofolate Reductase (DHFR) Inhibition and Binding Characteristics
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for therapeutic agents. nih.govmdpi.comwikipedia.org The inhibition of DHFR can disrupt cellular proliferation, a mechanism exploited in cancer therapy. nih.govmdpi.com While direct inhibitory studies on 2,4-dichloro-N-(2-ethylphenyl)benzamide against DHFR are not extensively detailed in the available literature, related benzamide (B126) structures have been investigated as potential DHFR inhibitors. For instance, a study on a 1,3,4-thiadiazole (B1197879) derivative incorporating a 2,4-dichlorobenzamide (B1293658) moiety demonstrated potential as a DHFR inhibitor through molecular docking simulations, showing a strong binding affinity. mdpi.com Such findings suggest that the 2,4-dichlorobenzamide scaffold could contribute to DHFR binding.
Enoyl-ACP Reductase (InhA) and DNA Gyrase Inhibition in Pathogens
Enoyl-acyl carrier protein (ACP) reductase, known as InhA in some pathogens, is a vital enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis. nih.govwikipedia.orgdrugbank.comfrontiersin.org Its inhibition can disrupt the formation of the bacterial cell wall. nih.gov DNA gyrase is another essential bacterial enzyme involved in DNA replication, making it a validated target for antibiotics. nih.govnih.gov There is a lack of specific published research detailing the inhibitory activity of 2,4-dichloro-N-(2-ethylphenyl)benzamide against either Enoyl-ACP reductase (InhA) or DNA gyrase.
Other Enzyme Modulations (e.g., Acetylcholinesterase, α-glucosidase, Carbonic Anhydrase)
The versatility of the benzamide structure has prompted investigations into its effects on other enzyme systems.
Acetylcholinesterase (AChE): This enzyme is critical for nerve impulse transmission, and its inhibition is a key strategy in managing Alzheimer's disease. mdpi.comnih.govnih.gov Studies on various benzamide derivatives have shown moderate to potent AChE inhibitory activity. mdpi.comnih.gov
α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition can help manage postprandial hyperglycemia in diabetes. nih.govnih.govresearchgate.netdovepress.com Certain benzamide derivatives have been identified as effective α-glucosidase inhibitors. nih.govresearchgate.net
Carbonic Anhydrase (CA): This enzyme family is involved in numerous physiological processes, and its inhibitors have applications in treating conditions like glaucoma and epilepsy. nih.govnih.gov Benzamide-4-sulfonamides, for example, have been shown to be effective inhibitors of several human carbonic anhydrase isoforms. nih.gov
Direct experimental data on the modulation of these specific enzymes by 2,4-dichloro-N-(2-ethylphenyl)benzamide remains to be fully elucidated in the scientific literature.
Molecular Interactions with Biological Macromolecules
To complement experimental assays, computational techniques provide deep insights into how a compound like 2,4-dichloro-N-(2-ethylphenyl)benzamide might interact with its biological targets.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com This technique is widely used to predict the binding affinity and mode of interaction between a ligand, such as 2,4-dichloro-N-(2-ethylphenyl)benzamide, and a target protein. mdpi.com For related benzamide compounds, docking studies have been crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of enzymes like α-glucosidase and DHFR. mdpi.comnih.govresearchgate.net These simulations can reveal the specific amino acid residues that are critical for binding.
Protein-Ligand Dynamics and Complex Stability
Cellular Pathway Modulation in Biological Systems
The N-phenylbenzamide scaffold, to which 2,4-dichloro-N-(2-ethylphenyl)benzamide belongs, is a recurring motif in compounds designed to modulate cellular pathways, particularly in the context of cancer. Research into structurally related compounds has elucidated mechanisms involving the induction of programmed cell death and the arrest of the cell cycle, which are critical for controlling cancer cell proliferation.
Induction of Apoptosis in Cancer Cell Lines
While direct studies on 2,4-dichloro-N-(2-ethylphenyl)benzamide are limited, extensive research on related substituted benzamide derivatives has demonstrated their capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of many cancer therapies.
For instance, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to be effective in inducing apoptosis in melanoma cell lines. nih.govsci-hub.st One of the most potent compounds in this class, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, demonstrated a dose-dependent induction of apoptosis, which was confirmed by an increase in apoptotic markers such as caspase activation and poly-(ADP-ribose)polymerase (PARP) cleavage. nih.gov Similarly, a novel phenylthiourea (B91264) analog, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which shares the 2,4-dichloro substitution pattern, has shown a strong cytotoxic profile against human breast cancer cell lines, including MCF-7 and T47D. chula.ac.thubaya.ac.id This suggests that the dichlorinated benzoyl moiety is a key pharmacophore for cytotoxic activity.
The mechanism of apoptosis induction by these related compounds often involves the activation of intrinsic and extrinsic pathways. Phenylacetamide derivatives, for example, have been found to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also increasing the activity of caspase-3, a key executioner caspase.
The following table summarizes the cytotoxic activity of a related dichlorinated benzoyl derivative against breast cancer cell lines.
Cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea
| Cell Line | IC50 (mM) | Reference |
|---|---|---|
| MCF-7 | 0.31 | ubaya.ac.id |
| T47D | 0.94 | ubaya.ac.id |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, many benzamide derivatives exert their anticancer effects by arresting the cell cycle, thereby preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle that is targeted can vary depending on the compound and the cancer cell type.
For example, the Wnt/β-catenin pathway inhibitor PNU-74654 has been observed to induce G1 cell cycle arrest in pancreatic cancer cells. mdpi.com This is achieved by downregulating the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), and upregulating the CDK inhibitor p27. mdpi.com Other studies on benzimidazole (B57391) derivatives have shown that they can arrest the cell cycle in the G1, S, or G2 phases, depending on the specific compound and the cancer cell line being treated. mdpi.com
While direct evidence for 2,4-dichloro-N-(2-ethylphenyl)benzamide is not yet available, the established activity of its structural analogs suggests that it may also modulate cell cycle regulatory proteins, leading to a halt in cell proliferation.
Antiprotozoal and Antimicrobial Efficacy Investigations
The 2,4-dichloro-N-phenylbenzamide scaffold has been a fruitful area of research for the development of new agents against a variety of infectious organisms, including protozoa, bacteria, and viruses.
Activity against Plasmodium falciparum, Trypanosomes, and Leishmania
Substituted N-phenylbenzamide derivatives have shown significant promise as antiprotozoal agents.
Antimalarial Activity: A number of 2-phenoxybenzamide (B1622244) derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govsemanticscholar.orgresearchgate.net The antiplasmodial activity of these compounds is highly dependent on the substitution pattern on both the phenoxy and anilino parts of the molecule. nih.govsemanticscholar.orgresearchgate.net For example, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate has demonstrated high antiplasmodial activity against the NF54 strain of P. falciparum with an IC50 value of 0.2690 µM. nih.govsemanticscholar.orgresearchgate.net
Antitrypanosomal Activity: N-phenylbenzamide derivatives have also been identified as potent inhibitors of Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org Bis(2-aminoimidazolines) derived from an N-phenylbenzamide core have shown curative effects in mouse models of the disease. nih.govacs.org These compounds are thought to act by binding to the minor groove of kinetoplast DNA (kDNA), leading to its disruption and parasite death. nih.govacs.org
Antileishmanial Activity: The fight against leishmaniasis, caused by Leishmania parasites, has also benefited from research into benzamide derivatives. nih.govacs.org Optimization of 2,4,5-trisubstituted benzamides has led to the development of compounds with potent antileishmanial activity and good oral bioavailability. acs.org Furthermore, selenium-containing benzamide derivatives have demonstrated excellent leishmanicidal activity, with some compounds showing high selectivity for the parasite over human cells. nih.gov
The following table presents the antiprotozoal activity of a selection of N-phenylbenzamide derivatives.
Antiprotozoal Activity of Selected N-Phenylbenzamide Derivatives
| Compound Class | Target Organism | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 2-Phenoxybenzamide | Plasmodium falciparum | 0.2690 µM | nih.govsemanticscholar.orgresearchgate.net |
| Bis(2-aminoimidazoline) N-phenylbenzamide | Trypanosoma brucei | 0.83 µM | nih.gov |
| Selenium-containing benzamide | Leishmania infantum | <2.84 µM | nih.gov |
Broader Spectrum Antibacterial Activity
The antibacterial potential of benzamide derivatives has been an active area of investigation. The 2,4-dichloro substitution is of particular interest in this context. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is a component of antiseptic lozenges and has demonstrated bactericidal activity against a range of oropharyngeal bacteria implicated in pharyngitis, including Streptococcus pyogenes and Staphylococcus aureus. dovepress.comnih.gov
More broadly, various N-substituted benzamides have been synthesized and evaluated for their antimicrobial properties. nanobioletters.comipinnovative.com These studies have shown that the nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial spectrum and potency. While specific data for 2,4-dichloro-N-(2-ethylphenyl)benzamide is not available, the known activity of related dichlorinated compounds suggests that it may possess antibacterial properties worthy of further investigation.
Antiviral Modalities, including Influenza Virus Inhibition
Benzamide derivatives have emerged as a promising class of inhibitors of the influenza virus. Several studies have identified small molecule benzamides that exhibit antiviral activity against various strains of influenza A and B viruses. One such compound, BMD-2601505, was found to be effective in reducing the death rate of cells infected with human and avian influenza A viruses, as well as influenza B virus, with an EC50 in the range of 60-70 µM.
The mechanism of action for some of these benzamide derivatives involves the inhibition of the influenza A virus nucleoprotein (NP). By targeting NP, these compounds can block its accumulation in the nucleus, a critical step in viral replication. This leads to the trapping of the protein in the cytoplasm and a halt in the viral life cycle.
The following table summarizes the anti-influenza activity of a representative benzamide derivative.
Anti-Influenza Activity of a Benzamide Derivative
| Compound | Virus Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 39 (a benzamide derivative) | H3N2 (A/HK/8/68) | 0.46 µM | |
| A/WSN/33 | 0.27 µM |
Computational Chemistry and Cheminformatics Applications
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling is a critical tool for understanding the three-dimensional structure of molecules and their dynamic behavior. The biological activity of a compound is often intrinsically linked to its conformation—the spatial arrangement of its atoms. For 2,4-dichloro-N-(2-ethylphenyl)benzamide, a key structural feature is the relative orientation of the 2,4-dichlorophenyl ring and the 2-ethylphenyl ring with respect to the central amide bridge.
Conformational analysis through molecular mechanics calculations and molecular dynamics (MD) simulations can reveal the most stable, low-energy conformations of the molecule. These simulations model the movement of atoms and bonds over time, providing a picture of the molecule's flexibility and the rotational barriers around its single bonds.
MD simulations can further elaborate on these static crystal structures by exploring the conformational landscape in a simulated physiological environment, identifying which shapes the molecule is most likely to adopt in solution and when approaching a biological target.
| Compound | Dihedral Angle 1 (Amide Plane to Dichlorobenzene Ring) | Dihedral Angle 2 (Amide Plane to Second Ring) | Reference |
|---|---|---|---|
| 2,4-Dichloro-N-o-tolylbenzamide | 68.71° | 54.92° | nih.gov |
| 2,4-Dichloro-N-p-tolylbenzamide | 65.93° | 29.45° | researchgate.net |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 8.6° | 68.71° | hku.hknih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental testing. jocpr.comnih.gov
For a series of analogs of 2,4-dichloro-N-(2-ethylphenyl)benzamide, a QSAR study would involve several steps. First, a set of molecules with known biological activities (the "training set") would be assembled. Next, a wide range of "molecular descriptors"—numerical values that encode different aspects of a molecule's structure and properties (e.g., steric, electronic, hydrophobic)—are calculated for each compound. nih.gov Finally, statistical methods are used to build a regression model that links these descriptors to the observed activity. youtube.com
In studies of similar bioactive molecules, such as sulfonamides, QSAR models have successfully identified key structural features for activity. For example, a 3D-QSAR study on arylpropyl sulfonamides revealed that the introduction of small hydrophobic groups in the phenyl ring could enhance cytotoxic activity. researchgate.net Similarly, for PPARγ ligands, the presence of electron-withdrawing substitutions on the A-ring (analogous to the dichlorophenyl ring in the target compound) was shown to correlate with stronger activity. nih.gov For 2,4-dichloro-N-(2-ethylphenyl)benzamide, important descriptors in a QSAR model might include:
Hydrophobicity descriptors (e.g., LogP): To model interactions with hydrophobic pockets in a target protein.
Electronic descriptors (e.g., partial charges, dipole moment): To describe potential hydrogen bonding or electrostatic interactions.
Steric descriptors (e.g., molecular volume, surface area): To account for the size and shape requirements of a binding site.
A validated QSAR model could then be used to predict the biological activity of novel benzamide derivatives, prioritizing the synthesis of compounds with the highest predicted potency.
Virtual Screening Techniques for Analog Discovery
Virtual screening is a powerful cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process can be performed using either ligand-based or structure-based approaches. If a set of molecules known to be active is available, but the structure of the biological target is not, ligand-based virtual screening can be employed. This involves using a known active molecule, such as 2,4-dichloro-N-(2-ethylphenyl)benzamide, as a template to search for other compounds in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
Alternatively, if the three-dimensional structure of the target protein is known, structure-based virtual screening (often called molecular docking) can be performed. In this process, each molecule from a large library is computationally placed into the binding site of the target protein, and its binding affinity is estimated using a scoring function.
Collaborative virtual screening efforts, such as the NTD Drug Discovery Booster, have demonstrated the power of in silico screening to explore chemical space around an initial hit compound by searching through proprietary databases to find both close analogues and structurally different "scaffold-hop" compounds. lshtm.ac.uk For 2,4-dichloro-N-(2-ethylphenyl)benzamide, a virtual screening campaign could identify novel analogs with potentially improved activity or different physicochemical properties, providing new avenues for lead optimization.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design are central strategies in computational drug discovery that could be applied to 2,4-dichloro-N-(2-ethylphenyl)benzamide. nih.gov
Ligand-Based Drug Design: In the absence of a known 3D structure for the biological target, this approach relies on the information derived from a set of known active ligands. nih.gov A pharmacophore model can be constructed from the structural features of 2,4-dichloro-N-(2-ethylphenyl)benzamide and its active analogs. This model represents the essential spatial arrangement of features (e.g., aromatic rings, hydrogen bond acceptors) required for biological activity. This pharmacophore can then be used as a query to screen databases for new chemical scaffolds that fit the model. Recent work on benzamide-type derivatives has led to the discovery of conformationally locked structures that replicate key binding interactions, showcasing a successful ligand-based approach. mdc-berlin.deresearchgate.net
Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking simulations can be used to predict the binding mode of 2,4-dichloro-N-(2-ethylphenyl)benzamide within the active site of its target. researchgate.net For instance, a molecular docking study of a related benzamide derivative with dihydrofolate reductase (DHFR) revealed specific hydrogen bond interactions with key amino acid residues like Asp 21 and Ser 59. mdpi.com Such an analysis for 2,4-dichloro-N-(2-ethylphenyl)benzamide would provide a detailed hypothesis of its binding interactions. This structural information is invaluable for designing modifications to the molecule to enhance binding affinity, for example, by adding a functional group to form a new hydrogen bond or by altering a substituent to improve hydrophobic contacts.
Prediction of Molecular Descriptors Relevant to Biological Behavior
Cheminformatics tools can rapidly calculate a wide array of molecular descriptors from a compound's 2D or 3D structure. These descriptors are numerical values that quantify various physicochemical properties of the molecule, which in turn are crucial for predicting its biological behavior, including its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).
For 2,4-dichloro-N-(2-ethylphenyl)benzamide, several key descriptors can be predicted. The predicted octanol-water partition coefficient (XlogP) is an indicator of the compound's lipophilicity, which affects its ability to cross cell membranes. The number of hydrogen bond donors and acceptors is critical for understanding potential interactions with biological targets. These and other computed properties provide a preliminary assessment of the molecule's drug-likeness.
| Descriptor | Predicted Value | Relevance to Biological Behavior |
|---|---|---|
| Molecular Formula | C15H13Cl2NO | Defines the elemental composition. |
| Monoisotopic Mass | 293.0374 Da | Precise mass used in mass spectrometry. |
| XlogP | 4.8 | Indicates high lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential to donate a hydrogen bond (from the N-H group). |
| Hydrogen Bond Acceptors | 1 | Potential to accept a hydrogen bond (at the C=O oxygen). |
| Rotatable Bonds | 3 | An indicator of molecular flexibility. |
| Polar Surface Area | 29.1 Ų | Relates to transport properties and membrane penetration. |
Data sourced from PubChem. uni.lu
These predicted descriptors serve as a valuable starting point for understanding how 2,4-dichloro-N-(2-ethylphenyl)benzamide might behave in a biological system and for guiding its further development.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental techniques for the purity assessment and separation of "2,4-dichloro-N-(2-ethylphenyl)benzamide" in research applications. While specific, validated methods for this particular compound are not extensively detailed in publicly available literature, established principles of chromatography for structurally related aromatic amides can be readily adapted.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for quantifying the purity of "2,4-dichloro-N-(2-ethylphenyl)benzamide" and separating it from impurities or related compounds. A typical HPLC method would involve a reversed-phase approach, utilizing a non-polar stationary phase and a polar mobile phase.
A potential starting point for method development could involve a C18 column, which is a common choice for the separation of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.
For purity assessment, a gradient elution method is often employed. This involves changing the composition of the mobile phase over the course of the analysis to effectively separate compounds with a wide range of polarities. The purity of "2,4-dichloro-N-(2-ethylphenyl)benzamide" would be determined by comparing the area of its peak to the total area of all peaks in the chromatogram.
| Parameter | Exemplary Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC):
TLC is a simpler, more rapid technique that is well-suited for qualitative purity assessment and for monitoring the progress of chemical reactions involving "2,4-dichloro-N-(2-ethylphenyl)benzamide". It involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase.
The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, like ethyl acetate (B1210297) or methanol, is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, typically between 0.3 and 0.7.
After development, the separated spots can be visualized under UV light or by staining with a suitable reagent. The purity can be qualitatively assessed by observing the number and intensity of any impurity spots.
| Parameter | Exemplary Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Development | In a saturated chamber |
| Visualization | UV light (254 nm) |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
For the analysis of "2,4-dichloro-N-(2-ethylphenyl)benzamide" in complex mixtures, such as environmental or biological samples, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including "2,4-dichloro-N-(2-ethylphenyl)benzamide". The liquid chromatography component separates the target analyte from the matrix components, after which the mass spectrometer provides detection and structural information.
Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity through selected reaction monitoring (SRM). In SRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This technique significantly reduces background noise and improves the limit of detection.
An analytical method for the related compound 2,6-dichlorobenzamide (B151250) in water samples has been developed using solid-phase extraction followed by LC-MS/MS. This approach could be adapted for "2,4-dichloro-N-(2-ethylphenyl)benzamide".
| Parameter | Exemplary Condition |
| Chromatography | Reversed-phase HPLC (as described in 8.1) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M+H]+ |
| Product Ion(s) | To be determined from fragmentation studies |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. While the volatility of "2,4-dichloro-N-(2-ethylphenyl)benzamide" would need to be considered, GC-MS can offer excellent chromatographic resolution.
In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that can cause extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural elucidation.
Method Development for Research-Specific Matrices
The development of analytical methods for the determination of "2,4-dichloro-N-(2-ethylphenyl)benzamide" in specific research matrices, such as soil, water, or biological tissues, requires careful consideration of sample preparation and matrix effects.
Sample Preparation:
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. The choice of extraction technique depends on the nature of the matrix and the analyte.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For "2,4-dichloro-N-(2-ethylphenyl)benzamide" in aqueous samples, a reversed-phase SPE sorbent could be used to retain the analyte while allowing polar impurities to pass through. The analyte is then eluted with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE): LLE is a classic technique where the analyte is partitioned between two immiscible liquid phases. For example, an aqueous sample could be extracted with an organic solvent like dichloromethane or ethyl acetate.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for the extraction of pesticides and other organic pollutants from food and environmental matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction.
Matrix Effects:
Matrix effects can significantly impact the accuracy and precision of an analysis, particularly in LC-MS. These effects arise from co-eluting matrix components that can suppress or enhance the ionization of the analyte. To mitigate matrix effects, several strategies can be employed:
Effective Sample Cleanup: Thorough removal of matrix components during sample preparation is crucial.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.
Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard, as it will behave similarly to the analyte during extraction and ionization, thus compensating for matrix effects.
The development of a robust and reliable analytical method for "2,4-dichloro-N-(2-ethylphenyl)benzamide" in a specific research matrix requires a systematic approach, involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of N-aryl benzamides, including 2,4-dichloro-N-(2-ethylphenyl)benzamide, traditionally relies on the coupling of a carboxylic acid derivative with an amine. However, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the use of transition-metal catalysis , which offers novel pathways for amide bond formation. Rhodium-catalyzed C-H functionalization, for instance, allows for the direct amidation of benzoic acids, where the carboxyl group itself directs the reaction to the ortho position before being removed. acs.org This method provides a unique approach to creating specific substitution patterns that might be difficult to achieve through traditional means.
Another area of significant interest is the development of more environmentally benign and cost-effective catalytic systems. Iron-catalyzed reactions are gaining traction as a green alternative to methods that use more precious or toxic metals. biobide.comnih.gov For example, an iron-mediated synthesis of N-aryl amides has been developed using readily available nitroarenes and acyl chlorides in water, with iron dust acting as the sole reductant. drugbank.com Such methods reduce reliance on hazardous reagents and organic solvents.
Furthermore, microwave-assisted organic synthesis (MAOS) is emerging as a powerful tool for accelerating amide synthesis. nih.govdrugtargetreview.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. monash.eduresearchgate.net This high-speed synthesis is particularly valuable for the rapid generation of compound libraries for screening purposes. The application of these advanced synthetic methods could significantly streamline the production of 2,4-dichloro-N-(2-ethylphenyl)benzamide and its analogues, facilitating broader and more rapid investigation.
| Synthetic Approach | Catalyst/Method | Key Advantages |
| C-H Functionalization | Rhodium (Rh) catalysts | High regioselectivity, novel substitution patterns. acs.org |
| Green Chemistry | Iron (Fe) catalysts | Low cost, low toxicity, use of water as a solvent. biobide.comdrugbank.com |
| Process Intensification | Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.govmonash.edu |
| Novel Precursors | N-methoxy amides and arylboronic acids | Efficient cross-coupling with simple iron catalysts. nih.gov |
Application of Advanced Computational Tools in Drug Discovery
The role of computational chemistry and bioinformatics in modern drug discovery is indispensable. For benzamide (B126) derivatives like 2,4-dichloro-N-(2-ethylphenyl)benzamide, these tools offer a powerful means to predict biological activity, optimize molecular structures, and identify potential therapeutic targets, thereby accelerating the research and development process.
Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. elifesciences.orgnih.gov For instance, molecular docking studies have been performed on other 2,4-dichloro-benzamide derivatives to evaluate their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR). elifesciences.orgfrontiersin.org Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the active site of a protein, guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biobide.comdrugtargetreview.com By developing 3D-QSAR models for a set of benzamide derivatives, researchers can identify the key structural features—such as steric, electronic, and hydrophobic properties—that are critical for their therapeutic effect. These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Virtual screening allows for the rapid, automated evaluation of large libraries of chemical compounds against a specific biological target. nih.govmdpi.com This in silico approach can filter databases containing millions of molecules to identify those with a high probability of being active, significantly reducing the time and cost associated with high-throughput screening of physical compounds. For benzamide derivatives, virtual screening can be employed to discover novel inhibitors for a wide range of targets, from kinases to enzymes involved in metabolic diseases. monash.edu
The integration of these computational tools enables a rational, hypothesis-driven approach to drug design. By starting with a lead compound like 2,4-dichloro-N-(2-ethylphenyl)benzamide, researchers can use these methods to design and prioritize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
| Computational Tool | Application in Benzamide Research | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to protein targets. elifesciences.orgnih.gov | Identification of key interactions, guiding lead optimization. |
| 3D-QSAR | Correlating molecular structure with biological activity. biobide.com | Predicting the activity of new derivatives, prioritizing synthesis. |
| Virtual Screening | High-throughput screening of large compound libraries. nih.govmdpi.com | Discovery of novel benzamide-based hits for new targets. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Designing new molecules with improved therapeutic potential. |
Identification of Unexplored Biological Targets for Benzamide Derivatives
While benzamides are well-known for their activity against a range of established biological targets, a significant opportunity lies in exploring their potential against novel and less-conventional therapeutic targets. The structural versatility of the benzamide scaffold makes it a promising starting point for developing inhibitors for a wide array of biological molecules implicated in various diseases.
One emerging area of interest is ion channels . The voltage-gated potassium channel Kv1.3, for example, is a validated target for autoimmune diseases, and certain benzamide derivatives have been identified as potent blockers of this channel. biobide.comresearchgate.net Further exploration could reveal if 2,4-dichloro-N-(2-ethylphenyl)benzamide or its analogues have activity against other ion channels involved in neurological or cardiovascular disorders.
Another frontier is in the field of epigenetics . Histone deacetylase (HDAC) inhibitors are an important class of anti-cancer agents, and some benzamide-containing compounds have shown promise as epigenetic modulators. acs.orgnih.gov Investigating the potential of benzamide derivatives to inhibit other epigenetic targets, such as histone methyltransferases or demethylases, could open up new avenues for cancer therapy and the treatment of other diseases with an epigenetic basis.
There is also growing interest in the application of benzamide derivatives for neurodegenerative diseases . Novel benzamide-hydroxypyridinone hybrids have been designed as multi-targeting agents for Alzheimer's disease, acting as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. drugtargetreview.com Additionally, N-benzyl benzamide derivatives have been identified as highly potent and selective inhibitors of butyrylcholinesterase, another key target in Alzheimer's therapy. frontiersin.org
Finally, the potential of benzamides as anti-parasitic agents is an area ripe for further investigation. Certain N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis, by disrupting a unique secretory pathway. nih.gov Similarly, novel iodinated benzamides have shown promising activity against the parasites that cause Leishmaniasis, Chagas disease, and Malaria. nih.govfrontlinegenomics.com These findings suggest that the benzamide scaffold could be a valuable starting point for the development of new treatments for a range of neglected tropical diseases.
| Potential Target Class | Specific Example(s) | Therapeutic Area |
| Ion Channels | Kv1.3 Potassium Channel | Autoimmune Diseases researchgate.net |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer, Antibody Production acs.orgnih.gov |
| Neurodegenerative Targets | MAO-B, Butyrylcholinesterase | Alzheimer's Disease drugtargetreview.comfrontiersin.org |
| Anti-Parasitic Targets | T. gondii, P. falciparum, T. cruzi | Infectious Diseases nih.govfrontlinegenomics.com |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer nih.gov |
Integration of Omics Data in Mechanistic Understanding
To fully comprehend the biological effects of 2,4-dichloro-N-(2-ethylphenyl)benzamide and its derivatives, a systems-level approach is increasingly necessary. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the mechanisms of action of these compounds and for discovering novel biomarkers of their activity. drugtargetreview.com
Transcriptomics , which involves the analysis of all RNA molecules in a cell, can reveal how a benzamide derivative alters gene expression. By comparing the transcriptomic profiles of treated and untreated cells, researchers can identify which cellular pathways are perturbed by the compound. elifesciences.orgnih.gov This information can provide crucial clues about the compound's mechanism of action and can help to identify both on-target and off-target effects.
Proteomics , the large-scale study of proteins, allows for a direct assessment of how a compound affects the levels and post-translational modifications of proteins within a cell. nih.gov For example, quantitative proteomic analysis has been used to identify the targets and pathways of a 2-aminobenzamide (B116534) HDAC inhibitor in neural stem cells. acs.org This approach can help to confirm the direct targets of a compound and to uncover downstream effects that are not apparent from genomic or transcriptomic data alone.
Metabolomics focuses on the comprehensive analysis of all metabolites in a biological system. monash.edu Since many drugs exert their effects by altering metabolic pathways, metabolomic studies can provide a functional readout of a compound's activity. researchgate.net For benzamide derivatives, metabolomics could be used to understand how they impact cellular metabolism and to identify metabolic biomarkers that could be used to monitor treatment response.
By integrating data from these different omics platforms, a more complete and nuanced picture of a compound's biological activity can be constructed. This systems biology approach can help to build predictive models of drug action, identify mechanisms of drug resistance, and facilitate the development of more effective and personalized therapies. frontiersin.orgnih.gov
| Omics Technology | Level of Analysis | Key Insights for Benzamide Research |
| Genomics | DNA | Identifies genetic factors influencing drug response and resistance. nih.gov |
| Transcriptomics | RNA | Reveals changes in gene expression and affected cellular pathways. elifesciences.org |
| Proteomics | Proteins | Identifies direct protein targets and downstream signaling effects. acs.orgnih.gov |
| Metabolomics | Metabolites | Provides a functional readout of the compound's impact on cellular metabolism. monash.edu |
Challenges and Prospects in the Academic Study of Benzamide Compounds
The academic study of benzamide compounds, including 2,4-dichloro-N-(2-ethylphenyl)benzamide, is characterized by a unique set of challenges and a wealth of future prospects. While the benzamide scaffold is a common feature in many approved drugs, continued research is essential for unlocking its full potential and for addressing unmet medical needs.
One of the primary challenges in this field is the need for greater synthetic innovation. While many methods for benzamide synthesis exist, the development of more complex and highly substituted derivatives often requires multi-step, low-yielding reaction sequences. There is a continuous need for new synthetic methodologies that are more efficient, stereoselective, and environmentally friendly.
Another significant challenge is the translation of promising academic findings into clinical applications. This "valley of death" between basic research and clinical development is a well-known hurdle in drug discovery. For benzamide compounds, this involves not only demonstrating potent in vitro activity but also optimizing pharmacokinetic and pharmacodynamic properties, assessing long-term toxicity, and navigating the complex regulatory landscape.
Despite these challenges, the prospects for the academic study of benzamide compounds are bright. The structural simplicity and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the exploration of new chemical space. The ongoing development of novel catalytic systems and computational tools is continually expanding the toolkit available to academic researchers, enabling the design and synthesis of increasingly sophisticated molecules.
Furthermore, the growing understanding of complex diseases is revealing a plethora of new biological targets for which benzamide derivatives may be well-suited. From ion channels and epigenetic modulators to novel targets in infectious and neurodegenerative diseases, the opportunities for discovering new therapeutic applications for this versatile scaffold are abundant. The integration of omics technologies and systems biology approaches will be instrumental in this endeavor, providing a deeper understanding of the mechanisms of action of these compounds and facilitating a more rational approach to drug design.
Ultimately, the continued academic exploration of benzamide compounds, driven by interdisciplinary collaboration and technological innovation, holds great promise for the development of the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dichloro-N-(2-ethylphenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via amide coupling between 2,4-dichlorobenzoyl chloride and 2-ethylaniline derivatives. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while reflux conditions (60–80°C) improve reaction kinetics.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (3:1 ratio) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and ethyl substituents (δ 1.2–1.4 ppm for CH, δ 2.6–2.8 ppm for CH).
- IR : Strong C=O stretch (~1680 cm) and N-H bend (~1550 cm) confirm amide bond formation.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] and fragmentation patterns (e.g., loss of NH or Cl groups) .
Q. How can researchers screen the biological activity of 2,4-dichloro-N-(2-ethylphenyl)benzamide in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Assay against kinases or proteases (e.g., Trypanosoma brucei inhibitors) via fluorescence-based activity screening .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC values .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s bioactivity across different studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays).
- Structural Analog Comparison : Synthesize derivatives (e.g., halogen-substituted benzamides) to isolate structure-activity relationships (SAR).
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) and ChEMBL entries to identify assay-specific biases .
Q. How can computational modeling predict the binding interactions of 2,4-dichloro-N-(2-ethylphenyl)benzamide with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with Trypanosoma brucei TbCatB protease (PDB: 5L2R).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å).
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with inhibitory potency .
Q. What experimental designs optimize regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use tert-butyllithium at −78°C to functionalize the 2-ethylphenyl group.
- Protecting Group Strategy : Boc-protect the amide nitrogen to enable selective halogenation at the 4-chloro position.
- Catalytic Systems : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids .
Contradictory Evidence Analysis
Q. Why do some studies report high cytotoxicity (IC < 10 μM) while others show minimal toxicity (IC > 100 μM)?
- Methodological Answer :
- Cell Line Variability : HEK293 vs. HeLa cells exhibit differential membrane permeability and efflux pump expression.
- Solubility Artifacts : Use DMSO stock concentrations <0.1% to avoid solvent-induced toxicity.
- Metabolic Stability : Assess compound half-life in liver microsomes; instability may lead to false-negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
